1-(Azidomethyl)-3,5-dimethoxybenzene

Description

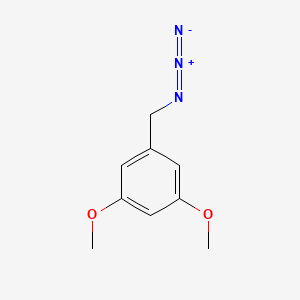

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11N3O2 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

1-(azidomethyl)-3,5-dimethoxybenzene |

InChI |

InChI=1S/C9H11N3O2/c1-13-8-3-7(6-11-12-10)4-9(5-8)14-2/h3-5H,6H2,1-2H3 |

InChI Key |

KZAHDTKOJBWQKI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)CN=[N+]=[N-])OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Azidomethyl 3,5 Dimethoxybenzene

Precursor Synthesis Strategies involving the 3,5-Dimethoxybenzene Scaffold

The creation of a suitable leaving group on the benzylic carbon is the critical first step. This typically involves the synthesis of 1-(bromomethyl)-3,5-dimethoxybenzene or its chlorinated analogue from more readily available starting materials like 3,5-dimethoxybenzyl alcohol.

The direct halogenation of 3,5-dimethoxybenzyl alcohol is a common and effective method for preparing the necessary precursors. The choice of halogenating agent determines whether the corresponding benzyl (B1604629) bromide or chloride is formed.

For the synthesis of 1-(chloromethyl)-3,5-dimethoxybenzene , a widely used method involves the reaction of 3,5-dimethoxybenzyl alcohol with thionyl chloride (SOCl₂). chemicalbook.com This reaction is often carried out in an inert solvent such as diethyl ether (Et₂O), typically in the presence of a small amount of a base like pyridine (B92270) to neutralize the HCl byproduct. chemicalbook.com The reaction proceeds efficiently, converting the hydroxyl group into a good leaving group which is then displaced by the chloride ion.

Similarly, 1-(bromomethyl)-3,5-dimethoxybenzene can be prepared from the same alcohol using bromine-based reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). These reagents effectively replace the benzylic hydroxyl group with a bromine atom, yielding the desired benzyl bromide precursor.

Beyond the specific case of the 3,5-dimethoxy derivative, several general methods for the preparation of benzyl halides are applicable. These methods offer flexibility in reagent choice and reaction conditions.

One of the most common strategies for converting benzyl alcohols to benzyl chlorides is the use of thionyl chloride, often in the presence of a base or in an inert solvent. google.com An alternative for preparing benzyl chlorides from their corresponding alcohols is the use of anhydrous hydrogen chloride in a non-polar solvent. google.com

For the synthesis of benzyl bromides, reacting the parent benzyl alcohol with phosphorus tribromide (PBr₃) is a standard and effective laboratory procedure. Another established method involves the radical bromination of the corresponding toluene (B28343) derivative. For instance, 3,5-dimethoxytoluene (B1218936) could be treated with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light to selectively brominate the benzylic methyl group, yielding 1-(bromomethyl)-3,5-dimethoxybenzene.

The following table summarizes common methods for the preparation of benzyl halides from benzyl alcohols.

| Starting Material | Reagent | Product | Typical Conditions |

| 3,5-Dimethoxybenzyl alcohol | Thionyl Chloride (SOCl₂) | 1-(Chloromethyl)-3,5-dimethoxybenzene | Diethyl ether, Pyridine, 0°C to room temp chemicalbook.com |

| 3,5-Dimethoxybenzyl alcohol | Phosphorus Tribromide (PBr₃) | 1-(Bromomethyl)-3,5-dimethoxybenzene | Inert solvent, controlled temperature |

| 3,5-Dimethoxybenzyl alcohol | Anhydrous Hydrogen Chloride (HCl) | 1-(Chloromethyl)-3,5-dimethoxybenzene | Inert diluent, < 25°C google.com |

| 3,5-Dimethoxytoluene | N-Bromosuccinimide (NBS) | 1-(Bromomethyl)-3,5-dimethoxybenzene | CCl₄, radical initiator (AIBN), light |

Direct Introduction of the Azidomethyl Group

Once the benzyl halide precursor is obtained, the azide (B81097) functionality is introduced via a nucleophilic substitution reaction.

The conversion of 1-(halomethyl)-3,5-dimethoxybenzene to the final product is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction. This involves reacting the benzyl halide with an azide salt, most commonly sodium azide (NaN₃). chemspider.com

The reaction is generally performed in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which effectively solvates the sodium cation while leaving the azide anion highly nucleophilic. chemspider.com The reaction typically proceeds smoothly at ambient temperature, leading to the displacement of the halide (bromide or chloride) by the azide ion (N₃⁻). chemspider.com In some cases, a mixture of acetone (B3395972) and water can also be used as the solvent system.

The table below outlines typical conditions for the synthesis of benzyl azides via nucleophilic substitution.

| Substrate | Azide Source | Solvent | Temperature | Yield |

| Benzyl bromide | Sodium Azide (NaN₃) | DMSO | Room Temperature | 73% chemspider.com |

| 3,5-Bis(trifluoromethyl)benzyl chloride | Sodium Azide (NaN₃) | Biphasic (organic/aqueous) with PTC* | Not specified | 94% researchgate.net |

| Benzyl bromide | Sodium Azide (NaN₃) | Acetone/Water | Not specified | Good results reported |

*PTC: Phase-Transfer Catalyst

To enhance safety and operational efficiency, methods have been developed where the organic azide is generated in situ and used immediately in a subsequent reaction without isolation. nih.gov This approach is particularly valuable because organic azides can be potentially hazardous and explosive. nih.gov

In the context of 1-(azidomethyl)-3,5-dimethoxybenzene, this would involve a one-pot process where the benzyl halide is mixed with sodium azide and the subsequent reactant. For example, in syntheses leading to 1,2,3-triazole derivatives, the benzyl halide can be reacted with sodium azide in the presence of a terminal alkyne and a copper catalyst. nih.gov The this compound is formed as a transient intermediate and immediately undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This one-pot methodology minimizes the handling of the intermediate benzyl azide, thereby reducing safety concerns. researchgate.net

Advanced Synthetic Techniques and Process Optimization

For larger-scale production and to address the safety risks associated with azides, advanced synthetic techniques such as microflow chemistry have been applied. researchgate.net The synthesis of analogous compounds like 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene has been successfully optimized from a batch process to a continuous microcapillary tube reactor system. researchgate.net

This approach offers significant safety advantages. A major hazard in batch reactions with azides is the potential formation of hydrazoic acid (HN₃), a toxic and explosive compound, in the reactor headspace. researchgate.net Flow synthesis eliminates this headspace, mitigating the risk. researchgate.net Furthermore, the small internal volume of microreactors ensures superior heat and mass transfer, allowing for better control over reaction parameters and reducing the risk of thermal runaways.

Process optimization also includes the use of phase-transfer catalysis (PTC) in biphasic solvent systems. This technique facilitates the transfer of the azide anion from an aqueous or solid phase to the organic phase containing the benzyl halide, accelerating the reaction and often simplifying the subsequent product purification. researchgate.net

Development of Alternative Solvent Systems for Azide Synthesis

The choice of solvent is critical in the synthesis of organic azides, which often involves the reaction of a halide with an azide salt. Traditional methods frequently employ polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). While effective in dissolving reagents, these solvents present significant environmental and safety concerns. Consequently, research has shifted towards identifying greener and safer alternatives.

One promising area of development is the use of biomass-derived solvents. Cyrene™, a solvent derived from cellulose, has emerged as a viable alternative for reactions involving azides, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) beilstein-journals.orgnih.govbeilstein-archives.org. Its strong solvating power and more favorable safety profile make it an attractive medium. nih.gov While direct studies on the synthesis of this compound in Cyrene™ are not prevalent, the principles can be extended. The synthesis would typically involve the nucleophilic substitution of 1-(halomethyl)-3,5-dimethoxybenzene with a source of azide ion, such as sodium azide. The comparison below illustrates the properties of Cyrene™ against traditional solvents.

Table 1: Comparison of Solvents for Azide-Related Synthesis

| Solvent | Type | Origin | Key Advantages for Azide Chemistry |

| DMSO | Polar Aprotic | Petroleum-based | High polarity, excellent dissolving power for salts like NaN₃. |

| DMF | Polar Aprotic | Petroleum-based | Similar to DMSO, widely used in nucleophilic substitutions. |

| Cyrene™ | Polar Aprotic | Biomass-derived | Biodegradable, lower toxicity, strong solvating power. nih.gov |

| 2-MeTHF | Ethereal | Biomass-derived | Lower boiling point, forms azeotropes with water for easier removal. |

The adoption of such green solvents can significantly reduce the environmental impact of synthesizing compounds like this compound.

Flow Chemistry and Microreactor Technology for Process Efficiency and Safety

The synthesis of organic azides presents inherent safety risks, primarily due to the potential formation of hydrazoic acid (HN₃), a highly toxic and explosive compound. researchgate.net Traditional batch processing in large reactors can lead to the accumulation of HN₃ in the reactor headspace, creating a significant hazard. researchgate.net Flow chemistry and microreactor technology offer a robust solution to mitigate these risks and improve process efficiency. beilstein-journals.orgbeilstein-journals.orgwiley.com

In a flow system, reagents are continuously pumped through a small-diameter tube or microreactor. This setup offers several key advantages:

Enhanced Safety: The small internal volume and lack of headspace in microreactors prevent the accumulation of hazardous substances like hydrazoic acid. researchgate.net

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio allows for precise temperature control, preventing thermal runaways and improving reaction selectivity.

Increased Efficiency: Reactions can often be performed at higher concentrations and temperatures, significantly reducing reaction times compared to batch methods.

Table 2: Comparison of Batch vs. Flow Chemistry for Azide Synthesis

| Parameter | Batch Processing | Flow Chemistry / Microreactor |

| Safety | Risk of hydrazoic acid accumulation in headspace. researchgate.net | Minimized headspace significantly reduces explosion risk. researchgate.net |

| Heat Transfer | Limited, potential for hot spots and thermal runaway. | Excellent, allows for precise temperature control. |

| Scalability | Requires larger vessels, can be complex. | Achieved by running the system for longer ("numbering-up"). |

| Process Control | Moderate control over reaction parameters. | High degree of control over residence time, temperature, and stoichiometry. |

Application of Phase-Transfer Catalysis in Azidomethylation

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reagents located in different immiscible phases, typically an aqueous phase and an organic phase. In the synthesis of this compound, the precursor, 1-(chloromethyl)- or 1-(bromomethyl)-3,5-dimethoxybenzene, is soluble in an organic solvent, while the azide source, sodium azide, is soluble in water.

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), transports the azide anion (N₃⁻) from the aqueous phase into the organic phase. Once in the organic phase, the "naked" and highly reactive azide anion can readily react with the benzyl halide to form the desired product.

The advantages of using PTC include:

Milder reaction conditions.

Avoidance of expensive and hazardous anhydrous polar aprotic solvents.

Simplified workup procedures and a lower environmental factor (E-factor), as demonstrated in related azide syntheses. researchgate.net

The general mechanism involves the catalyst cation pairing with the azide anion, shuttling it across the phase boundary to react, and then returning to the aqueous phase to repeat the cycle. This method has been effectively used in various alkylation reactions, showcasing its broad applicability. d-nb.infonih.gov

Functional Group Manipulation for Azido (B1232118) Group Introduction

The introduction of the azido group to form this compound is typically achieved through the transformation of a suitable functional group at the benzylic position. The most direct and common method is the nucleophilic substitution of a leaving group, such as a halide or a sulfonate ester.

From a Benzylic Halide: The precursor, 1-(halomethyl)-3,5-dimethoxybenzene, is treated with an azide salt like sodium azide (NaN₃) or tetrabutylammonium azide (TBAA) in a suitable solvent. researchgate.net This Sₙ2 reaction is a straightforward and widely used method for introducing the azido group.

Precursor Synthesis: 1-(Bromomethyl)-3,5-dimethoxybenzene can be prepared from 3,5-dimethoxybenzyl alcohol via treatment with a brominating agent like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine (B44618) (PPh₃).

From a Benzylic Alcohol: 3,5-Dimethoxybenzyl alcohol can be converted into the corresponding azide. This can be a two-step process involving conversion of the alcohol to a good leaving group (e.g., tosylate, mesylate, or halide) followed by substitution with azide. Alternatively, direct conversion is possible using reagents like diphenylphosphoryl azide (DPPA) or by using a Mitsunobu reaction with hydrazoic acid.

Formal C-H Azidation: More advanced methods involve the functionalization of a C-H bond. A recently developed strategy for related compounds involves a regioselective borylation of a C-H bond on the benzene (B151609) ring, followed by a deborylative azidation. elsevierpure.com Subsequent chemical steps can then transform another group on the ring into the required azidomethyl moiety. elsevierpure.com This multi-step approach allows for the synthesis of diverse diazido compounds from simpler aromatic precursors. elsevierpure.com

Table 3: Precursor Functional Groups for Azido Introduction

| Precursor Compound | Functional Group to be Replaced | Typical Reagent(s) |

| 1-(Bromomethyl)-3,5-dimethoxybenzene | Bromo (-Br) | Sodium Azide (NaN₃) |

| 3,5-Dimethoxybenzyl alcohol | Hydroxyl (-OH) | 1. Tosyl chloride, then NaN₃; 2. DPPA |

| 3,5-Dimethoxytoluene | Benzylic C-H | 1. NBS (Bromination); 2. NaN₃ |

Reactivity and Chemical Transformations of 1 Azidomethyl 3,5 Dimethoxybenzene

General Azide (B81097) Reactivity within Aromatic Systems

The azide functional group (-N₃) is a versatile moiety in organic synthesis, known for its participation in a wide array of reactions, most notably cycloadditions and reductions. When the azide is in a benzylic position, as in 1-(azidomethyl)-3,5-dimethoxybenzene, its reactivity is enhanced. The benzylic carbon is the carbon atom directly attached to a benzene (B151609) ring. chemistry.coachchemistrysteps.com

The increased reactivity at the benzylic position is attributed to the ability of the adjacent aromatic ring to stabilize reactive intermediates, whether they are carbocations, radicals, or anions, through resonance. chemistry.coachchemistrysteps.com For instance, in reactions involving the loss of a leaving group to form a carbocation (Sₙ1 type reactions), the resulting benzylic cation is stabilized by the delocalization of the positive charge into the π-system of the benzene ring. chemistrysteps.com Similarly, benzylic radicals formed during radical reactions are also resonance-stabilized. chemistrysteps.com

Organic azides, particularly benzylic azides, serve as valuable precursors for amines through reduction reactions, such as the Staudinger reduction. acs.org More significantly, they are key components in cycloaddition reactions. The azidomethyl group is considered a highly reactive and versatile chemical handle for post-synthetic modification. acs.org Studies have shown that benzylic azides exhibit higher reactivity in cycloaddition reactions compared to their aryl azide counterparts, where the azide is directly attached to the aromatic ring. acs.org

Huisgen Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition is a cornerstone reaction in heterocyclic chemistry, involving the reaction of a 1,3-dipole (like an organic azide) with a dipolarophile (such as an alkyne) to form a five-membered ring. organic-chemistry.orgnih.gov Specifically, the reaction between an azide and an alkyne yields a 1,2,3-triazole. wikipedia.org

The thermal, uncatalyzed version of this reaction often requires high temperatures and can result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), limiting its synthetic utility. wikipedia.orgnih.gov However, the development of metal-catalyzed variants has revolutionized the field, offering high regioselectivity and efficiency under mild conditions. wikipedia.org These catalyzed reactions are central to the concept of "click chemistry," which emphasizes modular, high-yielding, and simple-to-perform chemical transformations. wikipedia.orgnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent variant of the Huisgen cycloaddition is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov This reaction is prized for its exceptional reliability, specificity, and biocompatibility. nih.govresearchgate.net Unlike the uncatalyzed reaction, the CuAAC exclusively joins organic azides and terminal alkynes to produce 1,4-disubstituted 1,2,3-triazoles as the sole product. wikipedia.orgnih.gov The reaction proceeds with a significant rate acceleration, allowing it to occur at room temperature. nih.govorganic-chemistry.org

The hallmark of the CuAAC reaction is its outstanding regioselectivity. The copper catalyst orchestrates the reaction pathway to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgthieme-connect.de This transformation is a powerful tool for covalently linking different molecular building blocks. nih.govresearchgate.net The synthesis of 1,4-disubstituted 1H-1,2,3-triazoles from benzylic azides, such as 4-(1-adamantyl)benzyl azide, and various terminal alkynes proceeds efficiently with a copper catalyst to give the desired products in good yields. thieme-connect.de This high degree of control over the product's constitution makes CuAAC a preferred method in drug discovery, bioconjugation, and materials science. nih.govbeilstein-journals.orgnih.gov

The active catalyst in CuAAC is the copper(I) ion. It can be generated from Cu(I) salts or, more commonly, by the in-situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate. organic-chemistry.orgbroadpharm.com However, Cu(I) can be unstable in reaction media, prone to oxidation or disproportionation. To prevent this and to accelerate the reaction, stabilizing ligands are employed. broadpharm.com

Two of the most common ligands are Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

TBTA : This ligand effectively stabilizes the Cu(I) oxidation state, leading to a more reliable reaction by preventing the oxidation of the catalyst by dissolved oxygen. broadpharm.comnih.gov It enhances the efficiency of the CuAAC reaction. nih.gov However, a significant limitation of TBTA is its poor solubility in water, which can restrict its use in aqueous and biological systems. broadpharm.comnih.gov

THPTA : Developed to overcome the solubility issues of TBTA, THPTA is a water-soluble ligand that simplifies CuAAC reactions by allowing them to be run entirely in water. broadpharm.com This property makes it highly suitable for biological applications, such as labeling living cells. broadpharm.com THPTA not only binds and protects the Cu(I) catalyst but can also accelerate the reaction more effectively than TBTA. nih.govnih.gov Furthermore, it helps protect biomolecules from oxidative damage that can be caused by the copper/ascorbate system. researchgate.net

| Ligand | Key Feature | Advantage | Limitation |

| TBTA | Cu(I) Stabilization | Increases reaction reliability and efficiency. broadpharm.comnih.gov | Poor water solubility. broadpharm.comnih.gov |

| THPTA | High Water Solubility | Enables reactions in fully aqueous media; ideal for bioconjugation; can be more accelerative than TBTA. broadpharm.comnih.govnih.gov | May require optimization of Cu:ligand ratio for best results. jenabioscience.com |

The choice of ligand and the copper-to-ligand ratio are critical parameters for optimizing the efficiency of the CuAAC reaction. jenabioscience.com A common starting point is a CuSO₄:ligand ratio of 1:5. jenabioscience.com

A major advantage of the CuAAC reaction is its remarkable tolerance for a wide variety of functional groups and reaction conditions. It is notably insensitive to aqueous environments and can be performed over a broad pH range, typically from 4 to 12. organic-chemistry.org This robustness allows the reaction to be conducted in water or mixtures of water and organic solvents, which is particularly beneficial for the conjugation of water-soluble biomolecules. nih.gov The use of aqueous media is not only environmentally friendly but can also accelerate the reaction rate compared to organic solvents. organic-chemistry.org The compatibility with physiological pH further cements the role of CuAAC as a premier bioorthogonal reaction. nih.gov

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a powerful complement to the CuAAC reaction, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the alternative regioisomer: the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov This distinct regioselectivity expands the synthetic possibilities for creating diverse triazole structures.

The most effective catalysts for this transformation are pentamethylcyclopentadienyl ruthenium chloride complexes, such as [CpRuCl(PPh₃)₂] and [CpRuCl(COD)]. organic-chemistry.orgnih.govresearchgate.net These catalysts promote the reaction of primary and secondary azides with a broad range of terminal alkynes to selectively produce the 1,5-disubstituted products. nih.govresearchgate.net

A key difference from CuAAC is that the RuAAC mechanism does not involve a metal acetylide intermediate. Instead, it is proposed to proceed through the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. wikipedia.orgnih.gov This intermediate dictates the regiochemical outcome of the reaction. researchgate.net Another advantage of the RuAAC is its ability to react with internal alkynes, which are generally unreactive in CuAAC, to produce fully substituted (1,4,5-trisubstituted) 1,2,3-triazoles. organic-chemistry.orgnih.gov

| Reaction | Catalyst | Product Regioisomer | Alkyne Substrate Scope |

| CuAAC | Copper(I) | 1,4-disubstituted | Terminal Alkynes Only wikipedia.org |

| RuAAC | Ruthenium(II) (e.g., Cp*RuCl) | 1,5-disubstituted | Terminal and Internal Alkynes organic-chemistry.orgnih.gov |

The development of both CuAAC and RuAAC provides chemists with complete control over the regiochemical outcome of the azide-alkyne cycloaddition, enabling the targeted synthesis of either the 1,4- or 1,5-triazole isomer from the same starting materials. organic-chemistry.orgnih.gov

Formation of 1,5-Disubstituted 1,2,3-Triazoles

The reaction of azides with alkynes to form 1,2,3-triazoles is a cornerstone of click chemistry. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) famously yields 1,4-disubstituted triazoles, the use of ruthenium catalysts directs the reaction to selectively produce the 1,5-disubstituted regioisomer. nih.govbeilstein-journals.orgorganic-chemistry.org This transformation, known as the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), is highly effective for a broad range of azides and alkynes, including internal alkynes, leading to fully substituted triazoles. organic-chemistry.orgnih.gov

The accepted mechanism for the RuAAC reaction involves the oxidative coupling of the azide and alkyne with the ruthenium(II) catalyst to form a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov This is followed by reductive elimination, which is the rate-determining step, to yield the 1,5-disubstituted 1,2,3-triazole product and regenerate the catalyst. organic-chemistry.orgnih.gov The regioselectivity is controlled by the initial carbon-nitrogen bond formation between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.gov

A variety of ruthenium(II) complexes, such as CpRuCl(PPh₃)₂ and CpRuCl(COD), have been shown to be effective catalysts for this transformation. organic-chemistry.orgnih.gov The reaction is generally tolerant of a wide array of functional groups and can be performed under relatively mild conditions. organic-chemistry.orgchalmers.se The RuAAC process significantly expands the utility of azide-alkyne cycloadditions, providing a reliable method for the synthesis of 1,5-disubstituted triazoles, which are valuable building blocks in medicinal chemistry and materials science. nih.govchalmers.sersc.org

Table 1: Examples of Ruthenium Catalysts for 1,5-Disubstituted 1,2,3-Triazole Synthesis

| Catalyst | Typical Reaction Conditions | Reference |

|---|---|---|

| Cp*RuCl(PPh₃)₂ | Benzene, 80°C | chalmers.se |

| Cp*RuCl(COD) | Dichloroethane, 45°C | nih.gov |

| [CpRuCl] complexes | Varies | organic-chemistry.orgnih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Biorthogonal Contexts

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a toxic metal catalyst, making it suitable for studying biological processes in living systems. magtech.com.cnnih.gov The reaction's driving force is the high ring strain of a cyclooctyne (B158145), which readily reacts with an azide to form a stable triazole adduct. magtech.com.cnd-nb.info This reaction has found widespread use in chemical biology for labeling and imaging biomolecules. wustl.edunih.govresearchgate.net

While specific examples detailing the use of this compound in SPAAC are not prevalent in the provided search results, the principles of the reaction are broadly applicable. The reactivity of the azide is a key factor, and benzyl (B1604629) azides are commonly used substrates. wustl.edu The rate of SPAAC can be significantly influenced by the structure of the cyclooctyne and the electronic properties of the azide. magtech.com.cnnih.gov For instance, the development of difluorinated cyclooctynes (DIFO) and dibenzocyclooctynes (DIBO) has led to greatly accelerated reaction rates. magtech.com.cnnih.gov

The versatility of SPAAC allows for the conjugation of a wide variety of molecules. For example, it has been used to link fluorophores to targeting ligands for in vivo imaging and to modify cell surfaces. nih.govnih.gov The reaction's efficiency and selectivity in complex biological media underscore its importance as a tool for modern chemical biology. nih.gov

Intramolecular Azide Cycloadditions

Intramolecular [3+2] cycloadditions between an azide and an alkyne tethered within the same molecule provide a powerful strategy for the synthesis of fused heterocyclic ring systems. rsc.orgresearchgate.net This approach allows for the construction of complex molecular architectures in a single, often high-yielding, step. rsc.org A key advantage of the intramolecular variant is that it can often proceed thermally without the need for a metal catalyst, which can be advantageous for certain applications. rsc.orgresearchgate.net

The feasibility and outcome of an intramolecular azide-alkyne cycloaddition are highly dependent on the length and flexibility of the tether connecting the two reactive groups. The tether must be able to adopt a conformation that allows the azide and alkyne to approach each other in the correct orientation for the cycloaddition to occur. This reaction has been successfully employed to synthesize a variety of novel triazolo-fused heterocycles, such as triazolooxazines and triazolopyrazines. rsc.orgresearchgate.net

The strategic placement of the azide and alkyne functionalities on a molecular scaffold is crucial for the successful execution of this reaction. rsc.org The starting materials for these reactions can be accessed from readily available precursors, making this a versatile method for generating diverse and structurally unique heterocyclic compounds. rsc.orgresearchgate.net

Reduction of the Azido (B1232118) Group to Amines

The reduction of azides to primary amines is a fundamental transformation in organic synthesis. For this compound, this conversion provides access to the corresponding 3,5-dimethoxybenzylamine, a valuable building block. Two common and effective methods for this reduction are the Staudinger reaction and catalytic hydrogenation.

The Staudinger reaction provides a mild and efficient method for the reduction of azides to amines. wikipedia.orgorganic-chemistry.org The reaction involves the treatment of the organic azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate with the concomitant loss of nitrogen gas. wikipedia.orgysu.am Subsequent hydrolysis of the iminophosphorane yields the primary amine and the corresponding phosphine oxide as a byproduct. wikipedia.orgyoutube.com

The mechanism proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to a phosphazide (B1677712) intermediate. organic-chemistry.orgysu.am This intermediate then undergoes a four-membered ring transition state to eliminate dinitrogen and form the aza-ylide (iminophosphorane). ysu.am The reaction is highly chemoselective and tolerates a wide range of functional groups that might be sensitive to other reducing agents. youtube.com

Table 2: Key Steps in the Staudinger Reaction

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1 | Azide + Phosphine | Phosphazide |

| 2 | Phosphazide | Iminophosphorane + N₂ |

| 3 | Iminophosphorane + H₂O | Amine + Phosphine Oxide |

The Staudinger ligation is a modification of this reaction that has become a powerful tool in chemical biology for the formation of amide bonds under bioorthogonal conditions. wikipedia.orgysu.am

Catalytic hydrogenation is another widely used method for the reduction of azides to amines. tcichemicals.com This reaction typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. tcichemicals.com The reaction is generally high-yielding and the resulting amine is often very pure, as the byproducts are gaseous.

The choice of catalyst and reaction conditions can be tailored to the specific substrate. For example, rhodium-based catalysts have also been shown to be effective for the hydrogenation of a variety of functional groups. researchgate.net Catalytic hydrogenation is a versatile and scalable method for the preparation of amines from azides. tcichemicals.com

Nitrene-Mediated Transformations

Organic azides can serve as precursors to highly reactive nitrene intermediates upon thermolysis or photolysis. These nitrenes can undergo a variety of transformations, including C-H insertion, addition to alkenes to form aziridines, and rearrangement reactions. While specific examples involving this compound were not found in the search results, the general reactivity patterns of nitrenes are well-established.

The generation of a nitrene from an azide involves the extrusion of dinitrogen gas. The resulting nitrene is a highly electrophilic species with a sextet of electrons on the nitrogen atom. The subsequent reaction pathway is dictated by the structure of the nitrene and the surrounding molecular environment. Intramolecular C-H insertion reactions can lead to the formation of new heterocyclic rings, while intermolecular reactions can be used to functionalize other molecules. The high reactivity of nitrenes, however, can sometimes lead to a mixture of products, and careful control of reaction conditions is often necessary.

Generation of Reactive Nitrene Intermediates

The primary mode of reactivity for this compound involves the extrusion of dinitrogen (N₂) upon thermal or photochemical stimulation to generate a highly reactive 3,5-dimethoxybenzylnitrene intermediate. This transformation is a common feature of organic azides and serves as a gateway to a variety of subsequent reactions.

The generation of the nitrene can be represented by the following general equation:

C₉H₁₁N₃O₂ (this compound) → C₉H₁₁NO₂ (3,5-Dimethoxybenzylnitrene) + N₂

The conditions for this reaction can be controlled to favor either thermal or photochemical pathways. Thermal decomposition typically requires elevated temperatures, while photolysis can often be achieved under milder conditions using UV light. The choice of method can influence the spin state (singlet or triplet) of the resulting nitrene, which in turn can affect the selectivity and outcome of subsequent reactions. While specific studies on this compound are not extensively detailed in the literature, the behavior of analogous benzylic azides provides a strong basis for understanding its reactivity.

Table 1: General Conditions for Nitrene Generation from Organic Azides

| Method | Conditions | Comments |

| Thermolysis | Heating in an inert solvent (e.g., toluene (B28343), xylene) | Temperature required depends on the stability of the azide. |

| Photolysis | UV irradiation (e.g., 254 nm or 300 nm) in a suitable solvent | Can often be performed at lower temperatures than thermolysis. |

Intramolecular Rearrangements and Cyclization Pathways

Once formed, the 3,5-dimethoxybenzylnitrene is not a stable species and will rapidly undergo further reactions. One of the most common pathways for nitrenes is intramolecular rearrangement or cyclization, leading to the formation of new heterocyclic structures. The presence of the benzene ring and the benzylic methylene (B1212753) group provides opportunities for various intramolecular C-H insertion or cyclization reactions.

For instance, insertion of the nitrene into a C-H bond of one of the methoxy (B1213986) groups could potentially lead to the formation of a five-membered ring. Alternatively, interaction with the aromatic ring could initiate a cascade of reactions, potentially leading to ring expansion or the formation of fused heterocyclic systems. While specific pathways for 3,5-dimethoxybenzylnitrene have not been definitively elucidated in publicly available research, studies on similar aryl nitrenes have shown that the substitution pattern on the aromatic ring can significantly influence the course of these intramolecular events.

Carbon-Hydrogen Amination Reactions

A significant application of nitrene chemistry is in carbon-hydrogen (C-H) amination, a powerful transformation that allows for the direct formation of C-N bonds. The electrophilic nitrene generated from this compound can, in principle, undergo intramolecular C-H insertion into an activated C-H bond within the same molecule or participate in intermolecular C-H amination with a suitable substrate.

Intramolecular C-H amination is a particularly attractive synthetic strategy as it provides a direct route to nitrogen-containing heterocycles. For the 3,5-dimethoxybenzylnitrene, insertion into the ortho C-H bonds of the benzene ring would be a plausible pathway, leading to the formation of a seven-membered ring system. The feasibility and selectivity of such reactions are often dependent on the conformation of the intermediate and the activation of the target C-H bond.

Intermolecular C-H amination, while also possible, would require the presence of a substrate with a sufficiently reactive C-H bond to compete with intramolecular pathways. The electron-donating methoxy groups on the benzene ring of the nitrene precursor may influence the reactivity of the resulting nitrene, potentially affecting its selectivity in intermolecular reactions.

Strategies for Azido Group Protection and Derivatization during Multi-step Syntheses

In the context of a multi-step synthesis, the azido group of this compound can be viewed as a stable precursor to an amine, offering an alternative to carrying a free amine through a synthetic sequence where it might be reactive. However, the azide itself can be sensitive to certain reagents, particularly reducing agents. Therefore, strategies for its protection or for its strategic conversion to other functional groups are important considerations.

One common reaction of azides is the Staudinger reaction , where the azide is treated with a phosphine, such as triphenylphosphine, to form an aza-ylide. This intermediate can then be hydrolyzed to afford a primary amine. This two-step process, often referred to as the Staudinger reduction, is a mild and efficient method for converting an azide to an amine.

Table 2: The Staudinger Reaction for Azide Reduction

| Reactant 1 | Reactant 2 | Intermediate | Product | Byproduct |

| This compound | Triphenylphosphine (PPh₃) | Iminophosphorane | 3,5-Dimethoxybenzylamine | Triphenylphosphine oxide (Ph₃PO) |

Another important transformation is the aza-Wittig reaction , where the in situ generated aza-ylide from the Staudinger reaction reacts with a carbonyl compound (an aldehyde or ketone) to form an imine. This reaction is a powerful tool for the construction of C=N double bonds.

Table 3: The Aza-Wittig Reaction

| Aza-ylide from this compound | Carbonyl Compound | Product |

| (3,5-Dimethoxybenzyl)iminophosphorane | Aldehyde (R-CHO) | N-(3,5-Dimethoxybenzyl)imine |

| (3,5-Dimethoxybenzyl)iminophosphorane | Ketone (R₂C=O) | N-(3,5-Dimethoxybenzyl)imine |

These reactions highlight the utility of the azido group as a versatile functional handle that can be chemoselectively transformed at the desired stage of a complex synthesis. The choice of reaction conditions allows for either the unmasking of the amine (Staudinger reduction) or the formation of a new carbon-nitrogen double bond (aza-Wittig reaction), providing synthetic flexibility.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Molecules

The unique reactivity of the azido (B1232118) group makes 1-(Azidomethyl)-3,5-dimethoxybenzene a key starting material for the construction of intricate molecular architectures. It provides a stable and reliable source for introducing nitrogen-containing functionalities into complex structures.

Isocoumarins are a class of natural products that feature a 1H-isochromen-1-one core and are known for their diverse biological activities. ias.ac.in The synthesis of isocoumarin (B1212949) derivatives often involves the construction of this bicyclic lactone system from appropriately substituted aromatic precursors. nih.gov While direct use of this compound in published isocoumarin syntheses is not prominent, its functional groups make it a potentially valuable precursor.

The azidomethyl group can be readily converted to other functional groups necessary for isocoumarin synthesis. For instance, reduction of the azide (B81097) yields a primary amine, which can act as a key nucleophile in cyclization reactions. Alternatively, the benzylic position can be transformed to participate in carbon-carbon bond-forming reactions required to build the heterocyclic ring. Synthetic strategies for isocoumarins often rely on domino reactions, such as Passerini–Aldol sequences, that construct the core in a one-pot manner from accessible starting materials like 2-formylbenzoic acid, isocyanides, and arylglyoxals. nih.gov A building block like this compound could be chemically modified to fit into such synthetic schemes, providing access to novel isocoumarin analogues.

The azide functionality is a cornerstone for the synthesis of nitrogen-containing heterocycles.

Triazoles: The most prominent application of this compound is in the synthesis of 1,2,3-triazoles via 1,3-dipolar cycloaddition reactions, often referred to as "click chemistry". medchemexpress.comnih.gov In the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC), it reacts efficiently and regioselectively with terminal alkynes to yield 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is highly modular, allowing for the creation of a vast array of triazole derivatives by simply varying the alkyne partner. Ruthenium-catalyzed reactions (RuAAC) can be employed to selectively produce 1,5-disubstituted triazoles. nih.gov

| Azide Reactant | Alkyne Reactant | Reaction Type | Product |

|---|---|---|---|

| This compound | Phenylacetylene | CuAAC | 1-((3,5-Dimethoxybenzyl))-4-phenyl-1H-1,2,3-triazole |

| This compound | Propargyl alcohol | CuAAC | (1-((3,5-Dimethoxybenzyl))-1H-1,2,3-triazol-4-yl)methanol |

| This compound | Ethyl propiolate | RuAAC | Ethyl 1-((3,5-dimethoxybenzyl))-1H-1,2,3-triazole-5-carboxylate |

Indolines and Quinolines: Aryl azides are established precursors for the synthesis of indolines and quinolines through various cyclization strategies. nih.govnih.gov For instance, intramolecular cyclization of 1-azido-2-(2-propynyl)benzene can be promoted by electrophilic reagents or gold catalysts to afford substituted quinolines. organic-chemistry.org While this compound is a benzyl (B1604629) azide, it can be used to introduce the azidomethyl moiety onto a suitable precursor that can then undergo cyclization. Tandem radical addition/cyclization of ortho-azidoallylbenzenes is another effective method for preparing indolines. nih.gov The synthesis of quinolines can also be achieved via electrophilic cyclization of N-(2-alkynyl)anilines, highlighting the versatility of cyclization reactions in forming these important heterocyclic systems. nih.gov

The reaction of organic azides with trivalent phosphorus compounds, such as phosphites or phosphines, is a well-established method for forming phosphorus-nitrogen (P-N) bonds. This transformation, known as the Staudinger reaction, can be adapted to synthesize phosphoramidates. nih.gov Reacting this compound with a dialkyl or diaryl H-phosphonate in the presence of a suitable coupling agent, or with a phosphite (B83602) ester, can lead to the formation of the corresponding phosphoramidate (B1195095) with the expulsion of dinitrogen gas. nih.govsciforum.net This method provides a direct route to compounds containing the valuable phosphoramidate linkage, which is a key structural motif in various biologically active molecules and flame-retardant materials. nih.govmdpi.com

Methodological Applications in Bioconjugation and Chemical Biology

The concept of "click chemistry" has revolutionized the field of chemical biology by providing highly reliable and selective reactions that can be performed in complex biological environments. medchemexpress.com The azide group of this compound is an ideal functional handle for such applications.

The modular nature of the CuAAC reaction makes it exceptionally well-suited for generating large chemical libraries for high-throughput screening in drug discovery and materials science. researchgate.netrsc.org Using this compound as a core structure, a diverse library of 1,2,3-triazole-containing compounds can be rapidly synthesized by reacting it with a collection of different alkyne-functionalized molecules. researchgate.net This approach allows for the systematic variation of substituents around the triazole core, enabling the exploration of structure-activity relationships. The reliability and high yield of the click reaction simplify the purification process, making it amenable to automated synthesis platforms. researchgate.netresearchgate.net

| Core Scaffold | Diversity Element (Alkyne) | Resulting Library Member | Potential Application Area |

|---|---|---|---|

| This compound | Alkyne-functionalized sugar | Glycoconjugate | Chemical Biology |

| This compound | Alkyne-functionalized peptide | Peptidomimetic | Medicinal Chemistry |

| This compound | Alkyne-functionalized fluorophore | Fluorescent Probe | Bioimaging |

| This compound | Alkyne-functionalized polymer | Functional Material | Materials Science |

A key challenge in chemical biology and materials science is the ability to modify a specific site within a complex molecule that contains multiple reactive functional groups. sciforum.net The azide group is considered bioorthogonal, meaning its reactivity is highly selective towards specific partners, such as alkynes or strained cyclooctynes, and it does not interfere with most functional groups found in biological systems (e.g., amines, carboxylic acids, thiols). nih.govku.edu

This high degree of selectivity allows for precise, site-selective functionalization. researchgate.net For example, a protein can be genetically engineered to contain an unnatural amino acid with an alkyne side chain. This modified protein can then be selectively labeled with a probe derived from this compound via click chemistry, even in the complex environment of a cell lysate or a living cell. bionordika.no This strategy is fundamental for attaching probes, drugs, or other moieties to biomolecules to study their function or create new therapeutic agents like antibody-drug conjugates. bionordika.norsc.org The ability to distinguish and specifically react with one azide group in the presence of others further enhances the toolkit for creating multifunctional molecular probes and materials. rsc.org

Functionalization of Metal-Organic Frameworks (MOFs) and Other Supramolecular Assemblies

The compound this compound serves as a valuable building block for the functionalization of porous crystalline materials known as metal-organic frameworks (MOFs) and for the construction of complex supramolecular assemblies. nih.gov The utility of this compound lies in the reactivity of its azide group, which can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction allows for the covalent attachment of the 3,5-dimethoxybenzyl moiety to other molecular components with high efficiency and specificity.

In the context of MOFs, functionalization can occur through post-synthetic modification. In this approach, a pre-synthesized MOF containing alkyne-functionalized organic linkers is treated with this compound. The azide group of the compound reacts with the alkyne groups within the MOF's pores, effectively "clicking" the 3,5-dimethoxybenzyl group onto the framework's internal surface. This modification can strategically alter the MOF's properties, such as its pore size, hydrophobicity, and affinity for specific guest molecules, thereby enhancing its performance in applications like gas storage and separation. chemrxiv.org

Similarly, in the field of supramolecular chemistry, which involves assemblies of molecules held together by non-covalent bonds, this compound can be used to create larger, well-defined structures. rsc.orgnih.gov Molecules like benzene-1,3,5-tricarboxamide (B1221032) are known to self-assemble into ordered, one-dimensional structures through hydrogen bonding. rsc.org By incorporating an azide group, as in this compound, and reacting it with complementary alkyne-functionalized molecules, researchers can direct the assembly of complex architectures with tailored functions. researchgate.net The formation of these assemblies is driven by a combination of covalent bond formation (the triazole link) and non-covalent interactions like hydrogen bonding and π-stacking.

| Functionalization Strategy | Description | Role of Azide Compound | Potential Outcome |

|---|---|---|---|

| Post-Synthetic Modification (PSM) | Chemical modification of a pre-formed MOF structure. | Reacts with alkyne groups already incorporated into the MOF linkers via CuAAC. | Altered pore environment, enhanced selectivity for gas adsorption. chemrxiv.org |

| De Novo Synthesis (Direct Synthesis) | Incorporation of a functionalized linker during the initial MOF synthesis. | An azide-containing linker could be used as a primary building block. | Creates a MOF with inherent azide functionality for subsequent reactions. |

Chemical Basis of Triazole Linkers in Bioconjugation

The chemical transformation of azides, such as this compound, into 1,2,3-triazoles via cycloaddition reactions is fundamental to their widespread use as linkers in bioconjugation. researchgate.netnih.gov Bioconjugation is the process of covalently linking molecules, such as proteins, nucleic acids, or lipids, to probes or tags for imaging, profiling, or therapeutic purposes. The 1,4-disubstituted triazole ring formed through the CuAAC reaction possesses a unique combination of properties that make it an ideal covalent bridge in biological systems. nih.govnih.gov

Key Properties of Triazole Linkers:

Bioorthogonality: The azide and alkyne groups are essentially non-reactive with biological molecules and functional groups under physiological conditions. nih.gov This ensures that the linking reaction is highly selective and does not disrupt native biological processes.

Chemical Stability: The resulting triazole ring is exceptionally stable. It is resistant to hydrolysis, oxidation, and reduction, ensuring the integrity of the linkage throughout biological experiments, even within the complex environment of live cells. mdpi.com

Inertness: The triazole ring is more than just a stable linker; it is largely a non-participating entity. It does not typically interfere with the structure or function of the biomolecules it connects. researchgate.net

Geometric Rigidity: The triazole ring is a planar, aromatic heterocycle that provides a rigid and well-defined spacing between the conjugated partners. This predictability is crucial for designing probes and therapeutic agents where distance and orientation are critical.

Hydrogen Bonding Capability: The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, which can influence the solubility and conformational properties of the resulting bioconjugate.

The CuAAC reaction is a prototypical "click chemistry" transformation because it is rapid, high-yielding, and produces only the desired product in aqueous solutions, making it perfectly suited for modifying complex biological molecules. researchgate.nettue.nl These characteristics have established the triazole linkage as a superior tool in chemical biology, activity-based protein profiling, and the development of new therapeutic agents. nih.gov

| Linker Type | Formation Reaction | Stability | Bioorthogonality |

|---|---|---|---|

| Triazole | Azide-Alkyne Cycloaddition | Very High (Resistant to hydrolysis, oxidation, reduction) | Excellent |

| Amide | Carboxylic Acid + Amine | High (Susceptible to enzymatic cleavage) | Poor (Reacts with common biological groups) |

| Disulfide | Thiol-Disulfide Exchange | Low (Reducible by cellular thiols like glutathione) | Moderate |

| Thioether | Maleimide + Thiol | High (Can undergo retro-Michael reaction) | Good |

Applications in Analytical Chemistry and Materials Science

Utility in Pre-column Derivatization Methods

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), pre-column derivatization is a technique used to chemically modify an analyte before it is introduced into the chromatography column. academicjournals.orgresearchgate.net This process is typically employed to enhance the analyte's detectability (e.g., by attaching a chromophore for UV detection or a fluorophore for fluorescence detection), improve its chromatographic separation, or increase its volatility for gas chromatography. shimadzu.comresearchgate.net

While this compound itself is not commonly cited as a standard derivatizing agent, the chemistry of the azide group is relevant to this analytical field. The primary challenge with detecting simple azides like the azide anion (N₃⁻) is that they lack a suitable chromophore for UV-Vis detection. chromatographyonline.com To overcome this, a derivatization strategy can be employed where the azide itself is the target analyte.

One documented method involves reacting the azide ion with a derivatizing agent such as pentafluorobenzyl bromide (PFBB). chromatographyonline.com This reaction converts the non-UV-absorbing azide ion into pentafluorobenzyl azide, a derivative that is easily detectable by UV and is nonpolar enough for retention and separation on a reversed-phase HPLC column. This allows for the sensitive quantification of trace levels of azide impurities in samples like pharmaceutical drug substances. chromatographyonline.com The principle of pre-column derivatization is thus applicable to the analysis of azides, even if the specific compound this compound is not the reagent. The development of such methods is crucial for quality control in manufacturing processes where azides are used as reagents. chromatographyonline.comnih.gov

| Objective | Mechanism | Example Reagent | Target Functional Group |

|---|---|---|---|

| Enhance UV Detection | Attach a chromophoric group to the analyte. | Pentafluorobenzyl bromide (PFBB) chromatographyonline.com | Azide ion (N₃⁻) |

| Enhance Fluorescence Detection | Attach a fluorophoric group to the analyte. | o-Phthalaldehyde (OPA) shimadzu.com | Primary amines (Amino Acids) |

| Improve Separation | Alter the polarity or charge of the analyte. | 9-Fluorenylmethyl chloroformate (FMOC) shimadzu.com | Primary and secondary amines |

| Separate Enantiomers | React with a chiral derivatizing agent to form diastereomers. | Isothiocyanate-based reagents | Amino alcohols |

Contribution to Energetic Materials Research (general azide/triazole systems)

Azide and triazole-containing compounds are of significant interest in the field of energetic materials research due to their high nitrogen content and large, positive heats of formation. energetic-materials.org.cnresearchgate.net These characteristics are hallmarks of high-energy-density materials (HEDMs), which can release large amounts of energy upon decomposition. researchgate.net The energy release is primarily driven by the formation of the extremely stable dinitrogen (N₂) molecule, which has a very strong triple bond.

Role of the Azide Group (-N₃): The azide functional group is an "energetic plasticizer," meaning its incorporation into a molecule significantly increases the molecule's energy content. nih.gov Organic azides are precursors to a wide range of nitrogen-rich energetic compounds. researchgate.net However, simple organic azides can be sensitive to shock, friction, and electrostatic discharge, which can limit their practical application.

Role of the Triazole Ring: The formation of a triazole ring from an azide (via cycloaddition) often leads to a more stable energetic material. nih.govnih.gov Triazole-based compounds can exhibit a favorable balance of high performance and lower sensitivity compared to other classes of explosives. energetic-materials.org.cn They generally possess greater thermal stability than their azide precursors. The extensive network of nitrogen atoms in triazole frameworks contributes to high heats of formation and high densities, both of which are desirable properties for explosives and propellants. researchgate.netwiley-vch.de

Research in this area focuses on synthesizing novel molecules that combine azide and triazole functionalities with other energetic groups (like nitro groups) to fine-tune properties such as detonation velocity, pressure, and sensitivity. scielo.br A significant advantage of many nitrogen-rich energetic materials is that their primary decomposition product is environmentally benign N₂ gas, positioning them as "green" alternatives to traditional heavy-metal-containing primary explosives or chlorinated secondary explosives. researchgate.neticm.edu.pl

| Compound | Class | Density (g/cm³) | Oxygen Balance (%) | Heat of Formation (kJ/mol) |

|---|---|---|---|---|

| TNT (Trinitrotoluene) | Traditional Secondary Explosive | 1.65 | -74.0 | -45.4 wiley-vch.de |

| RDX | Traditional Secondary Explosive | 1.81 | -21.6 | +92.6 wiley-vch.de |

| HMX | Traditional Secondary Explosive | 1.96 | -21.6 | +104.8 wiley-vch.de |

| NTO (3-nitro-1,2,4-triazol-5-one) | Triazole-based Insensitive Explosive | 1.93 | -24.2 | -84.5 wiley-vch.de |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For 1-(azidomethyl)-3,5-dimethoxybenzene, DFT calculations offer a detailed perspective on its reactivity, structural stability, and electronic landscape.

The reactivity of a molecule is fundamentally governed by its electronic structure. DFT calculations enable the determination of several key descriptors that collectively build a comprehensive molecular reactivity profile. These descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting capability. A smaller HOMO-LUMO energy gap (ΔE) generally implies higher chemical reactivity. Global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be calculated from these FMO energies. nih.gov

For aromatic azides, the azido (B1232118) group significantly influences the electronic properties. The lone pairs on the terminal nitrogen atom contribute to a high-energy HOMO, making the molecule susceptible to electrophilic attack. Conversely, the π* orbitals of the azido group and the benzene (B151609) ring contribute to the LUMO, defining its behavior in nucleophilic reactions and cycloadditions. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical reactions.

| Parameter | Definition | Significance in Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the stabilization in energy when the system acquires an additional electronic charge |

DFT calculations are instrumental in determining the most stable three-dimensional conformation of this compound through geometry optimization. This process minimizes the total energy of the molecule to predict bond lengths, bond angles, and dihedral angles with high accuracy, often in good agreement with experimental data from techniques like X-ray crystallography for analogous molecules. nih.gov The optimization of the molecular structure is a prerequisite for the accurate calculation of its electronic properties.

The electronic properties, such as the dipole moment and polarizability, can also be computed. The presence of the electronegative nitrogen atoms in the azido group and the oxygen atoms in the methoxy (B1213986) groups results in a significant dipole moment, influencing the molecule's solubility and intermolecular interactions. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides further insights into the electronic structure by describing the charge distribution, hybridization, and delocalization of electron density within the molecule. nih.gov

| Property | Information Obtained from DFT |

|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles |

| Dipole Moment | Magnitude and direction of charge separation |

| Polarizability | Response of the electron cloud to an external electric field |

| NBO Analysis | Atomic charges, orbital hybridization, donor-acceptor interactions |

The azido group is known for its energetic nature and its ability to undergo various transformations, most notably the 1,3-dipolar cycloaddition to form a five-membered triazole ring. DFT calculations are crucial for evaluating the thermochemical parameters associated with these reactions. researchgate.net By calculating the total energies of the reactants, transition states, and products, the activation energy (Ea) and the enthalpy of reaction (ΔH) can be determined.

This analysis provides a quantitative measure of the kinetic and thermodynamic feasibility of the conversion of the azido moiety in this compound into a triazole. Such calculations have shown that these cycloaddition reactions are typically exothermic, favoring the formation of the stable triazole ring. iau.ir The calculated energy barriers can help in predicting the reaction conditions required for the transformation to occur. Furthermore, the thermochemical properties of the resulting triazole, such as its heat of formation, can also be computed, providing valuable data on its stability. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, intermolecular interactions, and solvent effects.

For this compound, MD simulations would typically begin with a force field that accurately describes the intramolecular and intermolecular forces. The parameterization of the aromatic azido group is a critical step for such simulations. nih.govresearchgate.net Once a suitable force field is established, the molecule can be simulated in various environments, such as in a solvent box of water or an organic solvent, to study its solvation and dynamic behavior. nih.gov MD simulations can also be employed to investigate the interaction of this compound with other molecules, such as biological macromolecules, to predict binding affinities and modes of interaction, which is particularly relevant in drug discovery. researchgate.net

Advanced Quantum Chemical Calculations for Reaction Mechanism Elucidation

Beyond standard DFT calculations, more advanced quantum chemical methods are employed to elucidate complex reaction mechanisms. For this compound, a key reaction is the 1,3-dipolar cycloaddition with alkynes or alkenes. nih.gov Advanced computational methods can map the entire potential energy surface of the reaction, identifying the minimum energy pathways and characterizing the transition state structures. researchgate.net

These calculations can provide detailed insights into the synchronicity of bond formation and the electronic changes that occur throughout the reaction. For instance, they can help to distinguish between a concerted or a stepwise mechanism. nih.gov By analyzing the electronic structure of the transition state, factors influencing the regioselectivity and stereoselectivity of the cycloaddition can be understood. acs.org These computational studies are invaluable for rationalizing experimental observations and for designing new reactions with desired outcomes. beilstein-archives.org

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and sustainable methods for the synthesis of 1-(azidomethyl)-3,5-dimethoxybenzene is a cornerstone for its broader application. While traditional methods often rely on the nucleophilic substitution of a corresponding benzylic halide, future research is expected to focus on more advanced and greener synthetic strategies.

A probable and established route to this compound involves a two-step process starting from 3,5-dimethoxybenzyl alcohol. The first step is the conversion of the alcohol to a good leaving group, typically a halide like 1-(bromomethyl)-3,5-dimethoxybenzene or 1-(chloromethyl)-3,5-dimethoxybenzene. The subsequent step involves a nucleophilic substitution reaction with an azide (B81097) source, such as sodium azide, to introduce the azido (B1232118) moiety.

Future research will likely explore direct C-H azidation of 1,3-dimethoxy-5-methylbenzene, bypassing the need for pre-functionalized starting materials. Additionally, flow chemistry methodologies could offer safer and more scalable production of this potentially energetic azide compound. The development of catalytic systems, potentially involving transition metals, for the direct introduction of the azidomethyl group is another promising avenue.

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Pathway | Precursor | Reagents | Potential Advantages | Research Focus |

| Halide Substitution | 3,5-Dimethoxybenzyl halide | Sodium Azide | Well-established, reliable | Optimization of reaction conditions, use of phase-transfer catalysts. nih.gov |

| Direct C-H Azidation | 1,3-Dimethoxy-5-methylbenzene | Azidating agents (e.g., TMSN₃) | Atom-economical, reduced steps | Development of selective catalysts and safer azidating reagents. |

| Flow Chemistry | 3,5-Dimethoxybenzyl halide | Sodium Azide | Enhanced safety, scalability | Reactor design, optimization of flow parameters. |

Discovery of Unprecedented Reactivity Modes

The azide functional group is renowned for its diverse reactivity, most notably in 1,3-dipolar cycloaddition reactions, often referred to as "click chemistry". nih.gov The reaction of this compound with various alkynes can lead to the formation of a wide range of 1,2,3-triazole derivatives. These triazoles are known for their biological activities and applications in materials science.

Future research will likely delve into less common reactions of the azide group in this specific molecular context. This includes exploring its participation in Staudinger ligations for the formation of amide bonds under mild conditions, a reaction of great importance in chemical biology. nih.govacs.orgui.ac.id Furthermore, the photolytic or thermolytic decomposition of the azide to a highly reactive nitrene could open up pathways to novel nitrogen-containing heterocyclic compounds through C-H insertion or cyclization reactions. The electronic nature of the 3,5-dimethoxybenzene ring is expected to influence the reactivity and selectivity of these transformations.

Table 2: Potential Reactivity Modes of this compound

| Reaction Type | Reactant | Product | Significance |

| 1,3-Dipolar Cycloaddition | Alkynes | 1,2,3-Triazoles | Access to biologically active compounds and functional materials. nih.gov |

| Staudinger Ligation | Phosphines | Aza-ylide -> Amide | Bioorthogonal conjugation, peptide synthesis. nih.gov |

| Nitrene Insertion | C-H bonds | Amines/Heterocycles | Novel C-N bond formation, synthesis of complex molecules. |

| Reduction | Reducing agents (e.g., H₂/Pd) | 1-(Aminomethyl)-3,5-dimethoxybenzene | Access to primary amines for further functionalization. |

Expansion of Applications in Diverse Chemical Disciplines

The unique combination of the azide "handle" and the biologically relevant dimethoxybenzene core suggests a multitude of applications for this compound across various fields of chemistry.

In medicinal chemistry , the dimethoxybenzene moiety is a common feature in many natural products and pharmacologically active compounds. sciprofiles.comresearchgate.net The azidomethyl group allows for the straightforward attachment of this scaffold to biomolecules or drug delivery systems using bioorthogonal chemistry. mdpi.comnih.gov This could lead to the development of novel therapeutic agents, diagnostic tools, and targeted drug delivery platforms.

In materials science , the ability of the azide group to participate in click reactions makes this compound a valuable building block for the synthesis of functional polymers and dendrimers. The dimethoxybenzene unit can impart specific electronic or photophysical properties to the resulting materials, making them suitable for applications in organic electronics or as fluorescent sensors.

In chemical biology , this compound can be used as a chemical probe to study biological processes. By incorporating it into a biological system, researchers can use the azide group to attach fluorescent dyes, affinity tags, or other reporter molecules to visualize and track the distribution and interactions of the dimethoxybenzene-containing entity in a cellular environment. nih.govacs.org

Integration of Predictive Computational Chemistry for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a pivotal role in accelerating research on this compound. sciprofiles.com DFT calculations can provide valuable insights into the electronic structure, stability, and reactivity of the molecule. researchgate.net

Future computational studies could focus on:

Predicting Reaction Outcomes: Modeling the transition states and activation energies for various reactions, such as cycloadditions and nitrene insertions, can help in predicting the feasibility and regioselectivity of these transformations. acs.orgtsijournals.com

Understanding Reactivity: Analyzing the frontier molecular orbitals (HOMO and LUMO) can elucidate the electronic factors governing the reactivity of the azide and the aromatic ring.

Rational Design of Derivatives: Computational screening of derivatives with different substituents on the aromatic ring can guide the synthesis of new compounds with tailored electronic and steric properties for specific applications. For instance, DFT could be employed to design derivatives with enhanced reactivity for bioorthogonal labeling or with specific binding affinities for biological targets. sciprofiles.com

Table 3: Key Parameters from Computational Studies

| Computational Method | Information Gained | Application in Research |

| Density Functional Theory (DFT) | Electronic structure, reaction energies, transition states. sciprofiles.com | Predicting reactivity, understanding reaction mechanisms. acs.orgtsijournals.com |

| Molecular Dynamics (MD) | Conformational analysis, interaction with biomolecules. | Designing drug candidates, understanding binding modes. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. | Guiding the design of more potent analogues. |

Q & A

Q. What are the primary synthetic methods for preparing 1-(Azidomethyl)-3,5-dimethoxybenzene, and how is reaction efficiency optimized?

The compound is synthesized via nucleophilic substitution between 3,5-dimethoxybenzyl halides (e.g., bromide or chloride) and sodium azide (NaN₃). For example, 3,5-dimethoxybenzyl chloride reacts with NaN₃ in polar aprotic solvents like DMF or acetone at 50–80°C, achieving yields >90% . Key optimizations include controlling stoichiometry (1:1.2 molar ratio of halide to NaN₃) and reaction time (4–6 hours) to minimize azide decomposition. Purification via flash chromatography (hexane/ethyl acetate) ensures high purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- ¹H/¹³C NMR : The azidomethyl group (–CH₂N₃) appears as a singlet at δ ~4.3 ppm (¹H) and δ ~45–50 ppm (¹C). Aromatic protons from the 3,5-dimethoxybenzene ring show two doublets (δ ~6.5–7.0 ppm) due to symmetry .

- IR Spectroscopy : The azide group exhibits a sharp peak at ~2100 cm⁻¹. Methoxy groups show C–O stretches at ~1250 cm⁻¹ .

- Mass Spectrometry : ESI-HRMS confirms the molecular ion ([M+H]⁺) with m/z matching the calculated molecular formula (C₉H₁₁N₃O₂) .

Q. What safety protocols are critical when handling this compound?

The compound is corrosive (GHS Hazard Statement H314) and sensitive to shock or heat. Key precautions include:

- Storage under inert atmosphere (N₂/Ar) at 2–8°C .

- Use of PPE (gloves, goggles) and fume hoods during synthesis.

- Avoidance of metal catalysts or reducing agents to prevent explosive decomposition .

Advanced Research Questions

Q. How can competing side reactions (e.g., elimination or dimerization) be suppressed during synthesis?

Competing pathways arise from the reactivity of the benzyl halide precursor. Strategies include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize the transition state for SN2 substitution over elimination .

- Temperature Control : Maintaining temperatures <80°C prevents thermal decomposition of NaN₃ or azidomethyl intermediates .

- Catalyst-Free Conditions : Avoiding bases or metals reduces byproduct formation. Reaction monitoring via TLC or in situ IR ensures early detection of impurities .

Q. What computational tools are effective for retrosynthetic planning of derivatives?

AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose viable routes. For example:

- Retrosynthetic Disconnection : The azide group can be introduced via late-stage substitution of benzyl halides.

- Mechanistic Insights : DFT calculations predict activation barriers for competing pathways (SN2 vs. SN1), guiding solvent and temperature selection .

Q. How can this compound be utilized in click chemistry for drug discovery?

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates. Applications include:

Q. What analytical challenges arise in differentiating regioisomers during functionalization?

Functionalization at the methoxy or azidomethyl positions can yield regioisomers. Resolution methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.